molecular formula C20H20N2 B5074458 1,2,3-trimethyl-2-(1-naphthyl)-2,3-dihydro-1H-benzimidazole

1,2,3-trimethyl-2-(1-naphthyl)-2,3-dihydro-1H-benzimidazole

Cat. No.: B5074458
M. Wt: 288.4 g/mol
InChI Key: VUUNKYKVPSXXKS-UHFFFAOYSA-N
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Description

1,2,3-Trimethyl-2-(1-naphthyl)-2,3-dihydro-1H-benzimidazole is an organic compound with the molecular formula C17H21N3. It belongs to the category of organic chemicals and is a derivative of imidazole .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole core, which is a fused benzene and imidazole ring. It has three methyl groups attached to the imidazole ring and a naphthyl group attached to the 2-position of the benzimidazole .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 267.37. It has a predicted melting point of 105-110°C and a predicted boiling point of 419.1±45.0 °C. The predicted density is 1.101±0.06 g/cm3. The predicted pKa is 6.18±0.40 .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. The mechanism of action would depend on the specific application of the compound .

Safety and Hazards

The compound is labeled with the hazard symbol Xn, indicating that it may be harmful if swallowed. It falls under hazard category code 22. In Germany, it’s classified under WGK 3, indicating a high hazard to water .

Properties

IUPAC Name

1,2,3-trimethyl-2-naphthalen-1-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2/c1-20(17-12-8-10-15-9-4-5-11-16(15)17)21(2)18-13-6-7-14-19(18)22(20)3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUNKYKVPSXXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C2=CC=CC=C2N1C)C)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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